(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione
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Overview
Description
(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features two phenyl rings substituted with hydroxy and trifluoromethoxy groups, connected by a heptadiene chain with conjugated double bonds.
Mechanism of Action
Target of Action
The primary target of (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione is the cellular oxidative stress pathway . This compound interacts with the cells to inhibit the production of nitric oxide (NO), a key player in the inflammatory response .
Mode of Action
This compound interacts with its targets by inhibiting oxidative cytotoxicity and reducing the accumulation of reactive oxygen species (ROS) in the cell . This results in a decrease in the population of apoptotic cells in an oxidative stress cell model .
Biochemical Pathways
The compound affects the oxidative stress pathway, which has downstream effects on inflammation and apoptosis . By reducing ROS accumulation, this compound helps to protect cells from oxidative damage .
Pharmacokinetics
It is known that the compound has superior cell accumulation properties . This suggests that it may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The action of this compound results in a reduction of oxidative stress and inflammation in cells . This leads to a decrease in the number of apoptotic cells and an improvement in cell health .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of D-galactose (D-gal), a sugar that can induce oxidative stress and aging in cells, can enhance the anti-aging effects of the compound
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
In cellular models, (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione has been shown to inhibit NO production, reduce ROS accumulation, and decrease the population of apoptotic cells in an oxidative stress cell model . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This includes studies on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This includes studies on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Research is ongoing to determine how this compound is transported and distributed within cells and tissues . This includes studies on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 4-hydroxy-3-(trifluoromethoxy)benzaldehyde.
Knoevenagel Condensation: This aldehyde undergoes a Knoevenagel condensation with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine to form the intermediate.
Aldol Condensation: The intermediate is then subjected to aldol condensation with another equivalent of 4-hydroxy-3-(trifluoromethoxy)benzaldehyde under basic conditions to form the desired heptadiene structure.
Purification: The final product is purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bonds in the heptadiene chain can be reduced using hydrogenation catalysts like palladium on carbon.
Substitution: The trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Saturated heptane derivatives.
Substitution: Replacement of trifluoromethoxy groups with nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. The presence of hydroxy groups and conjugated double bonds suggests it could scavenge free radicals and inhibit inflammatory pathways.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The trifluoromethoxy group is known to enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
Resveratrol: A natural polyphenol with antioxidant properties.
Curcumin: A compound with anti-inflammatory and anticancer activities.
Quercetin: A flavonoid known for its antioxidant effects.
Uniqueness
(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione is unique due to the presence of trifluoromethoxy groups, which are rare in natural compounds. These groups enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development and material science applications.
Properties
IUPAC Name |
(1E,6E)-1,7-bis[4-hydroxy-3-(trifluoromethoxy)phenyl]hepta-1,6-diene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6O6/c22-20(23,24)32-18-9-12(3-7-16(18)30)1-5-14(28)11-15(29)6-2-13-4-8-17(31)19(10-13)33-21(25,26)27/h1-10,30-31H,11H2/b5-1+,6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZIRWXDHRZJKK-IJIVKGSJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC(F)(F)F)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC(F)(F)F)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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